molecular formula C15H21BO2 B110402 (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane CAS No. 1294009-26-9

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane

Cat. No.: B110402
CAS No.: 1294009-26-9
M. Wt: 244.14 g/mol
InChI Key: WWEMUFCPAKBVKQ-ZHACJKMWSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a dioxaborolane ring and a styryl group

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory activities against hiv-1 reverse transcriptase .

Mode of Action

It’s worth noting that compounds with similar structures have shown inhibitory activities against hiv-1 reverse transcriptase . This suggests that (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane might interact with its targets in a similar manner, potentially leading to changes in the activity of the target proteins.

Biochemical Pathways

Given the potential target of similar compounds, it could be hypothesized that this compound may affect pathways related to viral replication or other processes involving reverse transcriptase .

Result of Action

If it does indeed act on reverse transcriptase as suggested by the activity of similar compounds , it could potentially inhibit the replication of viruses such as HIV-1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylstyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and the ability to scale up production. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-phenylstyryl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-vinylstyryl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-ethylstyryl)-1,3,2-dioxaborolane

Uniqueness

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane is unique due to the presence of the methyl group on the styryl moiety, which influences its reactivity and the types of reactions it can undergo. This structural feature also affects its physical properties, such as solubility and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEMUFCPAKBVKQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630467
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294009-26-9
Record name 4,4,5,5-Tetramethyl-2-[(1E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1294009-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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